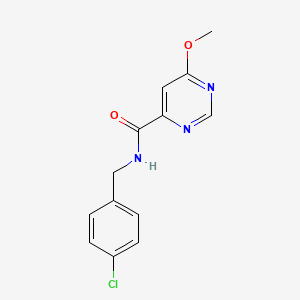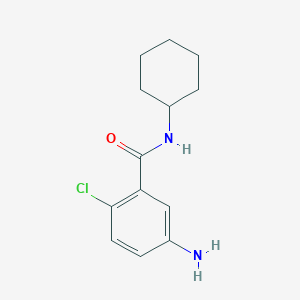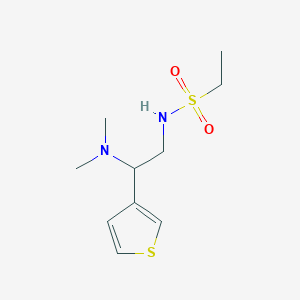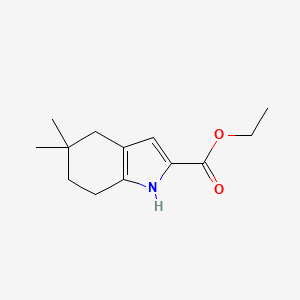
N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-4-methoxybenzamide” is a compound with the linear formula C15H14ClNO2 . It’s related to “4-Chlorobenzoic acid”, an organic compound with the molecular formula ClC6H4CO2H .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with sodium hydride or other bases . For example, the compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal X-ray diffraction .Chemical Reactions Analysis
The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in 0.3 mol dm −3 H2SO4 medium is a very slow process and the reaction takes a long time for its completion .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, “4-Chlorobenzyl chloride” has a flash point of 108 °C .Scientific Research Applications
- Application : Researchers have developed a green, multi-step synthesis for N-phenylmaleimide precursors using this compound. Starting from maleic anhydride and a substituted aniline, the synthesis proceeds through two steps, culminating in a Diels–Alder reaction with 2,5-dimethylfuran. This approach emphasizes green chemistry principles, including atom economy, safer chemicals, energy efficiency, and waste reduction .
- Application : Compound 13, derived from this molecule, exhibits potent in vitro antipromastigote activity. Molecular simulations suggest that it binds effectively to the LmPTR1 pocket, making it a promising candidate for further investigation .
- Application : While experimental protocols are not explicitly mentioned, this compound has been investigated for its anti-allergic properties. Further studies could explore its potential in managing allergic conditions .
- Application : A derivative of this compound demonstrated potent effects on prostate cancer cells. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity. This finding highlights its potential in cancer research .
- Application : This compound serves as an intermediate in the formation of 2,3-disubstituted quinazolinone derivatives. For instance, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing anthranilic acid with acetic anhydride in acetic acid .
Organic Synthesis: N-Phenylmaleimide Precursors
Antipromastigote Activity in Leishmaniasis Research
Anti-Allergic Activities
Antitumor and Cytotoxic Activity
Formation of Quinazolinone Derivatives
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-11(16-8-17-12)13(18)15-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNULFRVFYROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-6-methoxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)



![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)
![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2704074.png)



